molecular formula C22H29NS B11951262 10-Decyl-10H-phenothiazine CAS No. 7516-85-0

10-Decyl-10H-phenothiazine

Cat. No.: B11951262
CAS No.: 7516-85-0
M. Wt: 339.5 g/mol
InChI Key: UXHRXLLMSTUGMV-UHFFFAOYSA-N
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Description

10-Decyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of a decyl group to the phenothiazine core enhances its lipophilicity and alters its chemical and physical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Decyl-10H-phenothiazine typically involves the N-alkylation of phenothiazine. One common method includes reacting phenothiazine with 1-bromodecane in the presence of a base such as potassium hydroxide and a catalyst like potassium iodide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with chloroform to isolate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale N-alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 10-Decyl-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: Phenothiazine derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert phenothiazine derivatives to their corresponding amines.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings of phenothiazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

10-Decyl-10H-phenothiazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-Decyl-10H-phenothiazine is primarily related to its ability to interact with various molecular targets and pathways. Phenothiazine derivatives are known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which can influence neurological functions. Additionally, their redox properties enable them to participate in electron transfer reactions, making them effective in photoredox catalysis .

Comparison with Similar Compounds

    Phenothiazine: The parent compound with a wide range of applications in medicine and industry.

    10-Phenyl-10H-phenothiazine: A derivative with enhanced photophysical properties.

    10H-Phenothiazine-5,5-dioxide: An oxidized form with distinct chemical properties

Uniqueness of 10-Decyl-10H-phenothiazine: The addition of the decyl group to the phenothiazine core enhances its lipophilicity, making it more suitable for applications that require increased solubility in non-polar solvents. This modification also influences its interaction with biological membranes, potentially enhancing its bioavailability and therapeutic efficacy.

Properties

CAS No.

7516-85-0

Molecular Formula

C22H29NS

Molecular Weight

339.5 g/mol

IUPAC Name

10-decylphenothiazine

InChI

InChI=1S/C22H29NS/c1-2-3-4-5-6-7-8-13-18-23-19-14-9-11-16-21(19)24-22-17-12-10-15-20(22)23/h9-12,14-17H,2-8,13,18H2,1H3

InChI Key

UXHRXLLMSTUGMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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